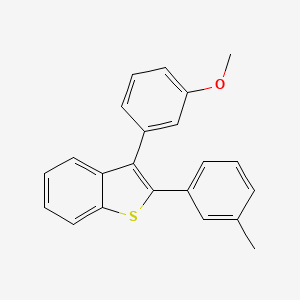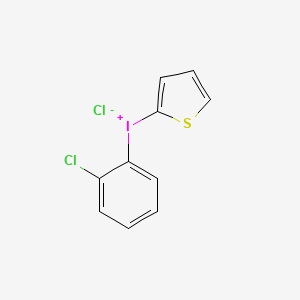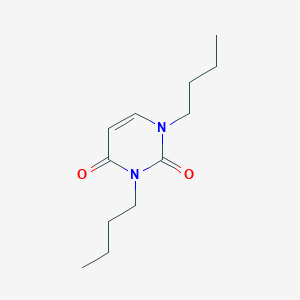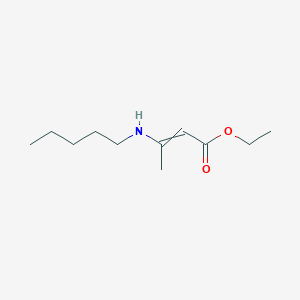
Ethyl 3-(pentylamino)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(pentylamino)but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(pentylamino)but-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is generated from ethyl acetoacetate (ethyl 3-oxobutanoate) by treatment with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as pentyl bromide, to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(pentylamino)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 3-(pentylamino)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-(pentylamino)but-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the pentylamino group, which can interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Ethyl 3-(pentylamino)but-2-enoate can be compared with other similar esters, such as:
Ethyl acetoacetate: Similar in structure but lacks the pentylamino group.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl benzoate: An aromatic ester with different reactivity.
The uniqueness of this compound lies in the presence of the pentylamino group, which imparts distinct chemical and biological properties compared to other esters .
Propiedades
Número CAS |
57791-70-5 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
ethyl 3-(pentylamino)but-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-4-6-7-8-12-10(3)9-11(13)14-5-2/h9,12H,4-8H2,1-3H3 |
Clave InChI |
ZZYHDHGNDWCPGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


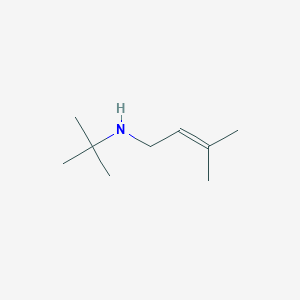

![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)

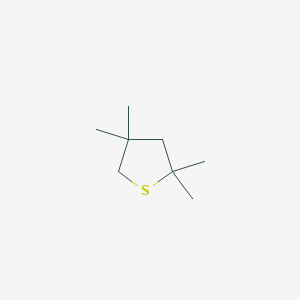
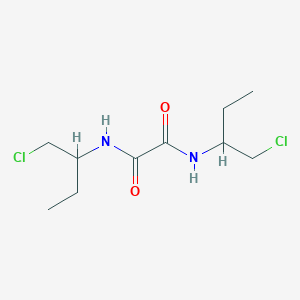


![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
